Cas no 1017778-38-9 (2-Fluoro-4,6-bis(trifluoromethyl)benzamide)

2-Fluoro-4,6-bis(trifluoromethyl)benzamide is a fluorinated aromatic amide compound characterized by its unique trifluoromethyl and fluoro substituents, which enhance its reactivity and stability in synthetic applications. The presence of multiple electron-withdrawing groups makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients requiring robust electrophilic properties. Its structural features contribute to improved metabolic stability and bioavailability in drug design. The compound is also useful in material science for modifying polymer properties due to its strong hydrophobic and lipophilic characteristics. High purity and consistent synthesis protocols ensure reliable performance in specialized chemical processes.
2-Fluoro-4,6-bis(trifluoromethyl)benzamide structure
1017778-38-9 structure
Product Name:2-Fluoro-4,6-bis(trifluoromethyl)benzamide
CAS No:1017778-38-9
MF:C9H4F7NO
MW:275.1230
MDL:MFCD09258671
CID:2952908
Update Time:2025-05-24

2-Fluoro-4,6-bis(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-氟-4,6双(三氟甲基)苯甲酰胺
    • 2-FLUORO-4,6-BIS(TRIFLUOROMETHYL)BENZAMIDE
    • Benzamide, 2-fluoro-4,6-bis(trifluoromethyl)-
    • 2,4-Bis(trifluoromethyl)-6-fluorobenzamide
    • 2-Fluoro-4,6-bis(trifluoromethyl)benzamide
    • MDL: MFCD09258671
    • Inchi: 1S/C9H4F7NO/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H2,17,18)
    • InChI Key: JVKCWHQLKXFFJN-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C(C(F)(F)F)=C([H])C(C(F)(F)F)=C1C(N([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 324
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1

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2-Fluoro-4,6-bis(trifluoromethyl)benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:1017778-38-9)2-Fluoro-4,6-bis(trifluoromethyl)benzamide
Order Number:A1101406
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:32
Price ($):197.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4,6-bis(trifluoromethyl)benzamide

Introduction to 2-Fluoro-4,6-bis(trifluoromethyl)benzamide (CAS No. 1017778-38-9)

2-Fluoro-4,6-bis(trifluoromethyl)benzamide, with the chemical formula C10H3F7N2O, is a fluorinated benzamide derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1017778-38-9, is characterized by its unique structural features, which include a fluorine atom at the 2-position and two trifluoromethyl groups at the 4 and 6 positions of the benzene ring. These structural elements contribute to its distinct chemical properties and potential biological activities.

The significance of this compound lies in its utility as a building block in the synthesis of more complex molecules. In particular, the presence of fluorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further derivatization. The benzamide moiety is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Therefore, 2-Fluoro-4,6-bis(trifluoromethyl)benzamide holds promise as a precursor in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. For instance, fluorine atoms can improve binding affinity to biological targets, enhance drug stability, and modulate metabolic pathways. In the case of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, these effects are particularly relevant due to its dual fluorination at specific positions on the benzene ring.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. Fluorinated benzamides have shown promise as kinase inhibitors due to their ability to bind tightly to the active sites of these enzymes. The structural features of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, including its fluorine and trifluoromethyl groups, make it an ideal candidate for further exploration in this area.

In addition to its potential as a kinase inhibitor, 2-Fluoro-4,6-bis(trifluoromethyl)benzamide has also been investigated for its anti-inflammatory properties. Inflammation is a key mechanism underlying many chronic diseases, including arthritis and cardiovascular disease. Studies have demonstrated that benzamide derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of fluorine atoms in 2-Fluoro-4,6-bis(trifluoromethyl)benzamide may further enhance its anti-inflammatory activity by improving its bioavailability and binding affinity.

The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide involves several key steps that highlight the importance of fluorination techniques in modern organic synthesis. The introduction of fluorine atoms into aromatic rings can be achieved through various methods, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and electrochemical fluorination. Each method has its own advantages and limitations depending on the substrate and desired outcome. In the case of this compound, a multi-step synthesis involving halogenation followed by fluoride exchange may be employed to introduce the necessary fluorine atoms at specific positions.

The role of computational chemistry in the design and optimization of fluorinated compounds cannot be overstated. Computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations allow researchers to predict the structure-activity relationships (SAR) of potential drug candidates with high accuracy. These techniques can provide valuable insights into how structural modifications affect biological activity, thereby guiding the development process more efficiently. For 2-Fluoro-4,6-bis(trifluoromethyl)benzamide, computational studies can help identify optimal synthetic routes and predict its behavior in biological systems.

The pharmacokinetic properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide are another critical aspect that needs to be considered during drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to ensure that a compound is safe and effective for clinical use. Fluorinated compounds often exhibit improved metabolic stability due to the electron-withdrawing nature of fluorine atoms. This property can extend the half-life of a drug within the body, thereby increasing its therapeutic efficacy.

In conclusion, 2-Fluoro-4,6-bis(trifluoromethyl)benzamide (CAS No. 1017778-38-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further derivatization into novel therapeutic agents targeting various diseases. The combination of experimental synthesis techniques and computational studies will be essential in unlocking its full potential. As research in this field continues to evolve,the applications of such fluorinated benzamides are likely to expand,leading to new treatments for unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1017778-38-9)2-Fluoro-4,6-bis(trifluoromethyl)benzamide
A1101406
Purity:99%
Quantity:5g
Price ($):197.0
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